molecular formula C25H30N2O B8243049 (S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B8243049
M. Wt: 374.5 g/mol
InChI Key: XUXMSHNAMOHXAM-HSZRJFAPSA-N
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Description

(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a complex organic compound with a unique structure that combines a pyridine ring, a phenyl group, and an oxazole ring

Preparation Methods

The synthesis of (S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyridine ring, followed by the introduction of the dicyclopentylmethyl group, and finally, the construction of the oxazole ring. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures, with additional considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

(4S)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O/c1-2-9-18(10-3-1)23-17-28-25(27-23)22-16-8-15-21(26-22)24(19-11-4-5-12-19)20-13-6-7-14-20/h1-3,8-10,15-16,19-20,23-24H,4-7,11-14,17H2/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXMSHNAMOHXAM-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=NC(CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=N[C@H](CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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